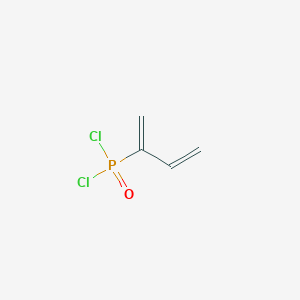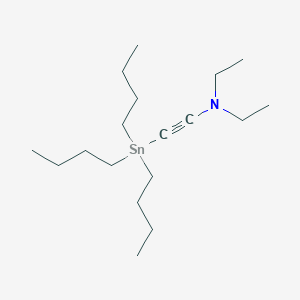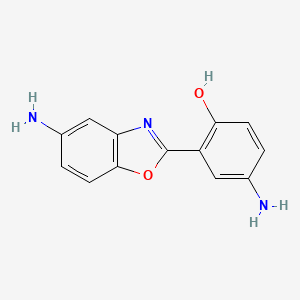
Phenol, 4-amino-2-(5-amino-2-benzoxazolyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phenol, 4-amino-2-(5-amino-2-benzoxazolyl)- is a complex organic compound that belongs to the class of benzoxazoles Benzoxazoles are heterocyclic compounds containing both nitrogen and oxygen atoms in their ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 4-amino-2-(5-amino-2-benzoxazolyl)- typically involves the condensation of 2-aminophenol with aromatic aldehydes. One common method includes the use of aqueous hydrogen peroxide, ethanol, and titanium tetraisopropoxide as catalysts under mild reaction conditions . Another approach involves the use of magnetic solid acid nanocatalysts in water under reflux conditions, yielding high efficiency .
Industrial Production Methods
Industrial production of benzoxazole derivatives often employs scalable and eco-friendly methods. For instance, the use of nanocatalysts and ionic liquid catalysts has been explored to enhance yield and reduce environmental impact . These methods are designed to be cost-effective and suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Phenol, 4-amino-2-(5-amino-2-benzoxazolyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, especially at the benzylic position.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in ethanol.
Reduction: Sodium borohydride in methanol.
Substitution: N-bromosuccinimide (NBS) for free radical bromination.
Major Products
The major products formed from these reactions include various substituted benzoxazoles, which can be further functionalized for specific applications .
Scientific Research Applications
Phenol, 4-amino-2-(5-amino-2-benzoxazolyl)- has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of Phenol, 4-amino-2-(5-amino-2-benzoxazolyl)- involves its interaction with various molecular targets. It can inhibit specific enzymes or receptors, leading to its biological effects. The exact pathways depend on the specific application, but generally, it involves binding to active sites and altering the function of target molecules .
Comparison with Similar Compounds
Similar Compounds
Phenol, 4-amino-: A simpler compound with similar functional groups.
2-Aminophenol: A precursor in the synthesis of benzoxazoles.
Uniqueness
Phenol, 4-amino-2-(5-amino-2-benzoxazolyl)- is unique due to its dual amino groups and benzoxazole ring, which confer distinct chemical and biological properties. This makes it more versatile compared to simpler phenolic compounds .
Properties
CAS No. |
66401-83-0 |
|---|---|
Molecular Formula |
C13H11N3O2 |
Molecular Weight |
241.24 g/mol |
IUPAC Name |
4-amino-2-(5-amino-1,3-benzoxazol-2-yl)phenol |
InChI |
InChI=1S/C13H11N3O2/c14-7-1-3-11(17)9(5-7)13-16-10-6-8(15)2-4-12(10)18-13/h1-6,17H,14-15H2 |
InChI Key |
UZKHGLOOTRAUDU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1N)C2=NC3=C(O2)C=CC(=C3)N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Phosphanetriyltris[(naphthalen-1-yl)methanone]](/img/structure/B14459784.png)
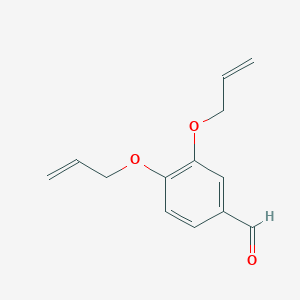
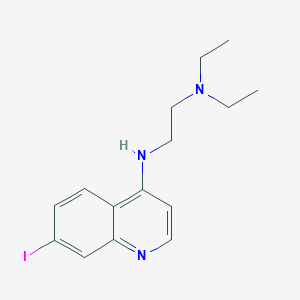
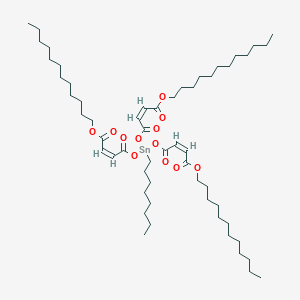
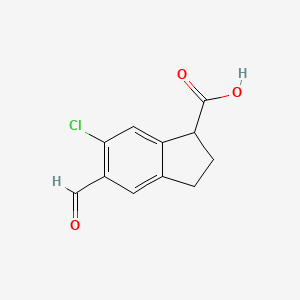
![5-Nitro-2-[4-[4-(5-nitro-1,3-dioxoisoindol-2-yl)phenyl]sulfonylphenyl]isoindole-1,3-dione](/img/structure/B14459812.png)
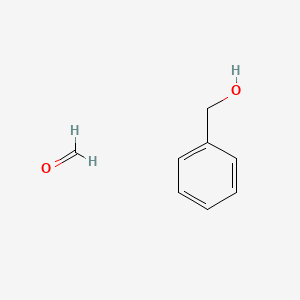
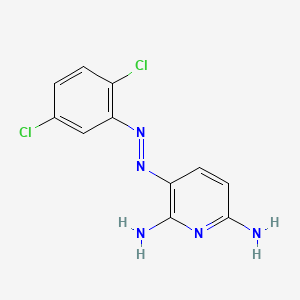
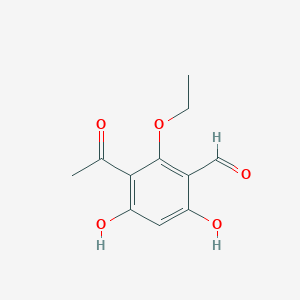
![3-[4-(Methanesulfonyl)phenyl]-1-phenylprop-2-en-1-one](/img/structure/B14459831.png)
![Butyltintris[2-(decanoyloxy)ethylmercaptide]](/img/structure/B14459833.png)
![4-{Ethyl[2-(2-methoxyethoxy)ethyl]amino}benzaldehyde](/img/structure/B14459837.png)
